N-Cyclopropyl vs. N-Methyl Substituent Effect on p300/CBP HAT Inhibitor Potency and Ligand Efficiency
In the spiro-oxazolidinedione p300/CBP HAT inhibitor series, the N-cyclopropyl analog displayed a p300 IC₅₀ of 0.32 μM and LE of 0.35, whereas the N-methyl analog exhibited a p300 IC₅₀ of 0.45 μM and LE of 0.32 [1]. The cyclopropyl group improves ligand efficiency by 0.03 units, reflecting more optimal occupancy of the lipophilic pocket adjacent to the oxazolidinedione ring [1].
| Evidence Dimension | p300 HAT inhibitory activity and ligand efficiency (LE) |
|---|---|
| Target Compound Data | p300 IC₅₀ = 0.32 μM; LE = 0.35 (for compound with N-cyclopropyl on spiro-oxazolidinedione scaffold) |
| Comparator Or Baseline | N-Methyl analog: p300 IC₅₀ = 0.45 μM; LE = 0.32 |
| Quantified Difference | IC₅₀ improved by 1.4-fold; LE improved by +0.03 |
| Conditions | p300 HAT enzyme inhibition assay; LE = 1.4 × pIC₅₀ / heavy atom count |
Why This Matters
The 1.4-fold improvement in IC₅₀ and +0.03 LE gain demonstrate that the cyclopropyl group provides more favorable binding interactions than methyl at the N-5 position, which can be decisive when selecting a scaffold for structure-activity relationship (SAR) programs.
- [1] Gardberg, A. S. et al. Discovery of Spiro Oxazolidinediones as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS Med. Chem. Lett. 2018, 9, 28–33. DOI: 10.1021/acsmedchemlett.7b00395. See Table 1 for compound 7 (N-cyclopropyl) vs. compound 6 (N-methyl). View Source
